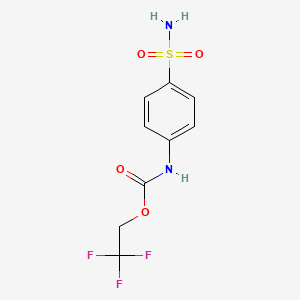
2,2,2-trifluoroethyl N-(4-sulfamoylphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-trifluoroethyl N-(4-sulfamoylphenyl)carbamate is a chemical compound with the CAS Number: 872103-76-9 . It has a molecular weight of 298.24 and its IUPAC name is 2,2,2-trifluoroethyl 4-(aminosulfonyl)phenylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9F3N2O4S/c10-9(11,12)5-18-8(15)14-6-1-3-7(4-2-6)19(13,16)17/h1-4H,5H2,(H,14,15)(H2,13,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature and other physical properties are not specified in the retrieved data.科学的研究の応用
Environmental Degradation and Treatment
One significant area of research focuses on the environmental degradation of polyfluoroalkyl chemicals, which are structurally similar to 2,2,2-trifluoroethyl N-(4-sulfamoylphenyl)carbamate. These chemicals are known for their persistence and potential to degrade into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), raising concerns about their toxic profiles and environmental fate. Studies have investigated microbial degradation pathways, half-lives of precursors, and defluorination potential, highlighting the environmental impacts and degradation mechanisms of these compounds (Liu & Avendaño, 2013).
Chemical Synthesis and Catalysis
Research into the catalytic properties of compounds related to this compound has led to advancements in chemical synthesis techniques. For example, the palladium-catalyzed ortho-arylation of O-phenylcarbamates with simple arenes using sodium persulfate as an oxidant represents a significant advancement in the field of organic chemistry. This method facilitates the creation of biaryl C-C linkages through a process involving two aromatic C-H bonds undergoing simultaneous oxidation (Zhao, Yeung, & Dong, 2010).
Environmental Pollution and Remediation
Studies on the environmental presence and remediation of polyfluoroalkyl compounds, which share chemical similarities with this compound, have also been conducted. For instance, the identification of novel polyfluorinated ether sulfonates as alternatives to perfluorooctanesulfonate (PFOS) in municipal sewage sludge in China sheds light on the ongoing efforts to find less harmful substitutes for persistent environmental pollutants. These efforts include the detection and quantification of emerging contaminants and their potential environmental impacts (Ruan et al., 2015).
Material Science and Nanotechnology
In the field of materials science, novel sulfonated thin-film composite nanofiltration membranes have been developed for the treatment of dye solutions. These membranes, synthesized using sulfonated aromatic diamine monomers, exhibit improved water flux and dye rejection rates, demonstrating the potential of fluorinated compounds in enhancing the properties of filtration membranes for environmental applications (Liu et al., 2012).
Safety and Hazards
特性
IUPAC Name |
2,2,2-trifluoroethyl N-(4-sulfamoylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O4S/c10-9(11,12)5-18-8(15)14-6-1-3-7(4-2-6)19(13,16)17/h1-4H,5H2,(H,14,15)(H2,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMYLGVMFGZWCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCC(F)(F)F)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

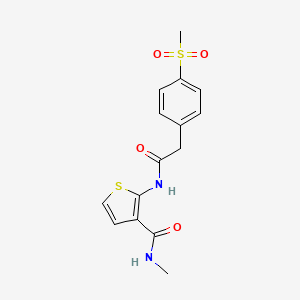
![4-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide](/img/structure/B2675361.png)
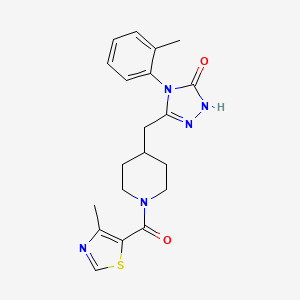
![N-(3,4-dimethoxyphenethyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2675367.png)
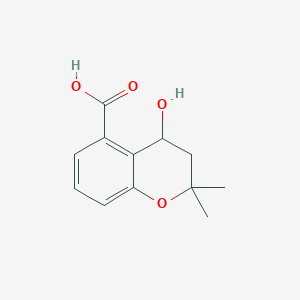
![Ethyl 2-azaspiro[3.3]heptane-3-carboxylate](/img/structure/B2675370.png)
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2675372.png)
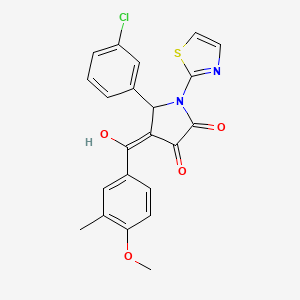
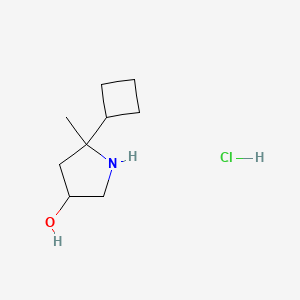
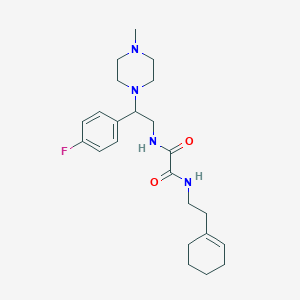
![2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2675376.png)
![6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B2675377.png)

![3-(2-oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2675381.png)